6-Bromo-4-[(1-tert-butyltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine
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Overview
Description
6-Bromo-4-[(1-tert-butyltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in materials science, medicinal chemistry, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-[(1-tert-butyltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through a reaction between an o-aminophenol and a suitable aldehyde under acidic conditions.
Bromination: The next step involves the bromination of the benzoxazine ring at the 6th position. This can be accomplished using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.
Introduction of the Triazolylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for efficient bromination and CuAAC reactions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-[(1-tert-butyltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The benzoxazine ring can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.
Cycloaddition Reactions: The triazolylmethyl group can participate in cycloaddition reactions with various dipolarophiles.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine, chloroform, dichloromethane.
CuAAC Reaction: Copper(I) catalyst, alkyne, azide, solvent (e.g., water, ethanol).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoxazines can be obtained.
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydrobenzoxazines.
Scientific Research Applications
6-Bromo-4-[(1-tert-butyltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of bioactive molecules with potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: Benzoxazine derivatives are known for their excellent thermal stability and mechanical properties, making them suitable for the development of advanced materials such as polymers and resins.
Organic Synthesis: The unique structure of this compound allows it to be used as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-4-[(1-tert-butyltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The triazolylmethyl group can enhance the compound’s binding affinity and selectivity towards its target, while the benzoxazine ring can provide stability and facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives: These compounds share the bromine substitution and have shown potential in anticancer and antiangiogenic applications.
tert-Butyl-substituted triazinoindole derivatives: These compounds feature a tert-butyl group and have been investigated for their biological activities.
Uniqueness
6-Bromo-4-[(1-tert-butyltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine is unique due to the presence of both the benzoxazine ring and the triazolylmethyl group
Properties
IUPAC Name |
6-bromo-4-[(1-tert-butyltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O/c1-15(2,3)20-10-12(17-18-20)9-19-6-7-21-14-5-4-11(16)8-13(14)19/h4-5,8,10H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLSNSLSFFFMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN2CCOC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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